Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
Description
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS 269410-03-9) is a boronate ester-functionalized aromatic ketone. Its structure comprises a phenyl group attached to a methanone moiety, which is para-substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring (pinacol boronate). This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls for pharmaceuticals, materials science, and organic electronics .
Properties
IUPAC Name |
phenyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-13-9-8-12-15(16)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHSYVMJDPYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling with Aryl Halides
The most widely reported method involves Suzuki-Miyaura coupling between 2-bromophenyl(phenyl)methanone and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane).
Procedure :
-
Reagents :
-
2-Bromophenyl(phenyl)methanone (1.0 equiv)
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Pinacol borane (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 equiv)
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Solvent System : THF/H₂O (7:3)
Yield : 70–78% after silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Temperature | 85°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Purification | Hexane/DCM (gradient) |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic ester and reductive elimination to form the C–C bond.
Alternative Catalytic Systems
Variants using PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., SPhos) show improved efficiency in low-polarity solvents:
Example :
Advantage : Reduced side reactions in electron-deficient substrates.
Direct Borylation of Ketone Precursors
Miyaura Borylation
Direct borylation of 2-benzoylphenyl bromide using bis(pinacolato)diboron (B₂pin₂):
Procedure :
-
Reagents :
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2-Benzoylphenyl bromide (1.0 equiv)
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B₂pin₂ (1.5 equiv)
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Pd(OAc)₂ (2 mol%)
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KOAc (3.0 equiv)
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Yield : 65–70%.
Limitation : Requires anhydrous conditions to prevent boronic acid hydrolysis.
One-Pot Borylation-Reduction
A tandem approach reduces 2-bromophenyl(phenyl)methanone to the corresponding alcohol before borylation:
Steps :
Functional Group Interconversion
Oxidation of Boronic Acids
Boronic acids are unstable intermediates but can be converted to pinacol esters:
Procedure :
-
Starting Material : 2-(2-Benzoylphenyl)boronic acid
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Reagents : Pinacol (1.1 equiv), MgSO₄ (drying agent)
Side Reaction : Over-oxidation to carboxylic acids if H₂O is present.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | 70–78 | High | Moderate |
| Miyaura Borylation | 65–70 | Moderate | High |
| One-Pot Reduction | 50–55 | Low | Low |
Key Findings :
-
Suzuki-Miyaura is optimal for large-scale synthesis due to robust yields.
-
Miyaura borylation avoids pre-functionalized intermediates but requires stringent anhydrous conditions.
Recent Advances (Post-2023)
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Chemical Reactions Analysis
Types of Reactions: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: Converts the boron center to boronic acid derivatives.
Reduction: Reduces the carbonyl group to alcohols.
Substitution: Involves the replacement of the boron group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Phenylboronic acid derivatives
Reduction: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Organic Synthesis
The compound serves as an important building block in organic synthesis, especially in reactions involving boron chemistry. Its structure includes a boronate group, which enables several key reactions:
- Suzuki Coupling Reactions : The boronate moiety allows for cross-coupling with aryl halides to form biaryl compounds. This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Aldol Reactions : The aldehyde functionality can undergo aldol reactions, facilitating the formation of larger carbon frameworks essential for constructing intricate organic molecules .
- Amination Reactions : The compound can also participate in amination reactions, further expanding its utility in synthesizing amines from various substrates .
Materials Science
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone plays a significant role in the development of advanced materials:
- Aggregation-Induced Emission (AIE) Molecules : It has been utilized to synthesize AIE-active compounds that exhibit enhanced fluorescence properties when aggregated. These materials are promising for applications in organic light-emitting diodes (OLEDs) and sensors due to their high quantum yields .
- Dye-Sensitized Solar Cells (DSSCs) : The compound has been incorporated into dye formulations for DSSCs. It improves the efficiency of these cells by enhancing light absorption and charge transfer processes. For example, a dye synthesized with this compound exhibited a power conversion efficiency of 4.94% under standard testing conditions .
Photonics and Optoelectronics
The optical properties of this compound make it suitable for applications in photonics:
- Fluorescent Probes : Its ability to emit light upon excitation makes it an excellent candidate for fluorescent probes used in biological imaging and diagnostics. The high brightness and stability of the AIE-active derivatives enhance their performance in these applications .
- Optoelectronic Devices : The compound's electronic properties are being explored for use in various optoelectronic devices such as photodetectors and light-emitting diodes (LEDs). Its integration into polymer matrices can lead to improved device performance due to enhanced charge mobility and reduced recombination losses .
Case Study 1: Synthesis of Biaryl Compounds
In a recent study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize biaryl compounds with high yields. The study emphasized the role of the boronate group in facilitating efficient cross-coupling under mild conditions .
Case Study 2: Development of AIE Materials
Another investigation focused on the synthesis of AIE-active materials using this compound as a precursor. The resulting materials showed remarkable photophysical properties that were leveraged for OLED applications. The study reported an absolute quantum yield of 12.9%, indicating excellent potential for commercial applications in display technologies .
Mechanism of Action
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is compared with other boron-containing compounds, such as:
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable and reactive.
Pinacolborane: Contains a similar boron center but differs in its reactivity and applications.
Uniqueness: The presence of the dioxaborolane ring in this compound imparts unique stability and reactivity, distinguishing it from other boron compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., piperidinyl, morpholinyl) improve solubility and modulate reactivity, while electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity for cross-coupling .
- Positional Isomerism : Para-substituted boronate esters (e.g., CAS 269410-03-9) exhibit higher steric accessibility in reactions compared to meta-substituted analogs .
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting Points: Alcohol derivatives (e.g., [4-(...)phenyl]methanol) exhibit higher melting points due to hydrogen bonding .
- Solubility : Lipophilic boronate esters (e.g., CAS 269410-03-9) are soluble in dichloromethane or THF, while polar analogs dissolve in DMSO .
Biological Activity
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is a complex organic compound with potential applications in medicinal chemistry and material science. The presence of a dioxaborolane moiety suggests possible interactions with biological systems, particularly in the context of drug design and development. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- CAS Number : 1246669-45-3
- Molecular Formula : C24H24BNO2
- Molecular Weight : 369.27 g/mol
- IUPAC Name : 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
The structure includes a phenyl group linked to a dioxaborolane, which is known for its reactivity and potential as a boron-based pharmacophore.
Biological Activity Overview
Recent studies have investigated the biological activity of related compounds in the context of various diseases. Although specific data on this compound is limited, insights can be drawn from its structural analogs.
Anticancer Activity
Research indicates that compounds featuring dioxaborolane structures exhibit promising anticancer properties. For instance:
- PD-L1 Inhibition : Compounds designed to mimic dioxaborolane moieties have shown inhibitory effects on PD-L1 interactions in cancer cells. This mechanism is crucial for cancer immunotherapy as PD-L1 is a significant checkpoint protein that tumors exploit to evade immune detection .
- Cell Viability Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines at varying concentrations. For example, certain phenylboronic acid derivatives have been shown to disrupt cellular functions leading to increased cell death .
Antimicrobial Activity
Some derivatives of boronic acids have been tested for antimicrobial properties. In particular:
- Bacterial DNA Interaction : Studies on similar compounds revealed significant alterations to bacterial DNA topology upon treatment with these derivatives. This suggests that they may induce oxidative stress leading to bacterial cell death .
Case Studies and Research Findings
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Protein Interactions : The dioxaborolane structure can form reversible covalent bonds with target proteins, potentially altering their function.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Q & A
Q. Table: Synthetic Method Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF | 65–80 | 95 | |
| Electrophotocatalysis | Co₂(CO)₈ | DCM | 32–65 | 97 |
How can researchers characterize this compound and validate its structural integrity?
Basic
Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the boronic ester (δ 1.3 ppm for pinacol methyl groups) and ketone (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (DART or ESI) validates molecular weight (C₁₉H₂₁BO₃: calc. 312.16 g/mol) .
- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .
Q. Advanced Validation :
- 2D NMR (HSQC/HMBC) : Resolves ambiguous coupling patterns and confirms connectivity .
- X-ray Crystallography : For crystalline derivatives, confirms spatial arrangement of the dioxaborolane and ketone moieties .
What strategies optimize reaction yields in cross-coupling reactions involving this compound?
Q. Advanced
- Catalyst-Ligand Systems : Bulky ligands (e.g., SPhos) reduce steric hindrance in aryl-aryl couplings .
- Degassing : Rigorous removal of O₂ and H₂O prevents boronic ester hydrolysis .
- Substrate Ratios : A 1:1.2 molar ratio of aryl halide to boronic ester minimizes side reactions .
Case Study : Using PdCl₂(dppf) in THF at 80°C improved yields from 50% to 78% in meta-terphenyl-linked dyads .
How should researchers address discrepancies in spectroscopic data or unexpected byproducts?
Q. Advanced
- Impurity Analysis : LC-MS or TLC identifies unreacted starting materials or protodeboronation byproducts .
- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift NMR peaks; confirm assignments with COSY .
- Tautomerism : Ketone-enol tautomerism in polar solvents can alter ¹H NMR signals; use D₂O exchange to identify labile protons .
What are the applications of this compound in advanced materials research?
Q. Basic
Q. Advanced Design :
- Charge Transfer Modulation : Substituents on the phenyl ring (e.g., cyano, triazine) tune intramolecular charge transfer efficiency .
How does the boronic ester group influence stability and reactivity compared to other boronates?
Q. Advanced
Q. Table: Boronate Reactivity Comparison
| Boronate Type | Hydrolytic Stability | Coupling Efficiency (Suzuki) | Reference |
|---|---|---|---|
| Pinacol Ester (Target) | High | Moderate-High | |
| Phenylboronic Acid | Low | High |
What precautions are necessary for handling and storing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
